Propylbutyldopamine
Description
Propylbutyldopamine is a synthetic dopamine receptor agonist with selective affinity for dopamine D2 receptors. It has been studied extensively for its hemodynamic effects, particularly in cardiovascular and peripheral vascular systems. Unlike endogenous dopamine, which non-selectively activates D1 and D2 receptors, this compound exhibits a pronounced peripheral vasodilatory effect, reducing total peripheral vascular resistance (TPR) while maintaining moderate inotropic activity . Its structural modifications, including the addition of a propylbutyl side chain, enhance receptor specificity and metabolic stability compared to dopamine derivatives .
Properties
CAS No. |
71800-28-7 |
|---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
4-[2-[butyl(propyl)amino]ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H25NO2/c1-3-5-10-16(9-4-2)11-8-13-6-7-14(17)15(18)12-13/h6-7,12,17-18H,3-5,8-11H2,1-2H3 |
InChI Key |
RGTAZIDCEVLAOJ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCN(CCC)CCC1=CC(=C(C=C1)O)O |
Other CAS No. |
71800-28-7 |
Related CAS |
57464-71-8 (hydrochloride) |
Synonyms |
N-n-propyl-N-n-butyl-beta-(3,4-dihydroxyphenyl)ethylamine N-n-propyl-N-n-butyl-beta-dopamine N-n-propyl-N-n-butyl-beta-dopamine hydrochloride N-n-propyl-N-n-butyl-beta-dopamine hydroiodide N-PBDA propylbutyldopamine |
Origin of Product |
United States |
Comparison with Similar Compounds
Receptor Specificity and Mechanism of Action
Propylbutyldopamine primarily targets D2 receptors, distinguishing it from agonists like fenoldopam (D1-selective) and dopamine (non-selective). Key differences include:
- Fenoldopam: A D1 agonist with potent coronary and cardiac effects, increasing coronary flow (CF) and cardiac output via β-receptor-mediated pathways. Its inotropic effects are stronger than this compound’s but less effective in reducing TPR .
- Apomorphine and Bromocriptine: D2 agonists like this compound, but with central nervous system (CNS) penetration.
- SKF 38393 : A D1 agonist that failed to maintain self-administration in monkeys, highlighting the behavioral relevance of D2 receptors in reward pathways .
Hemodynamic and Therapeutic Profiles
Key Findings :
- This compound’s peripheral potency exceeds its cardiac effects, making it suitable for reducing afterload in heart failure without excessive tachycardia .
- In contrast, fenoldopam’s D1 agonism directly enhances coronary flow, but its systemic vasodilation is less pronounced .
- Dopamine’s non-selectivity limits its utility in conditions requiring precise receptor modulation, such as hypertension with coronary insufficiency .
Behavioral and Pharmacokinetic Differences
- Self-Administration: this compound, apomorphine, and bromocriptine maintained self-administration in rhesus monkeys, implicating D2 receptors in reinforcing behavior.
- Metabolism : this compound’s structural modifications confer longer plasma half-life compared to dopamine, though exact pharmacokinetic data remain less documented than for bromocriptine or apomorphine .
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